molecular formula C8H12N2O B581167 3-Cyano-3-(pyrrolidin-1-YL)oxetane CAS No. 1208984-74-0

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Cat. No.: B581167
CAS No.: 1208984-74-0
M. Wt: 152.197
InChI Key: KRJBUGXKSOUELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-3-(pyrrolidin-1-YL)oxetane is a chemical compound with the molecular formula C₈H₁₂N₂O. It is characterized by the presence of a cyano group and a pyrrolidine ring attached to an oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3-(pyrrolidin-1-YL)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyano-3-(pyrrolidin-1-YL)oxetane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Cyano-3-(pyrrolidin-1-YL)oxetane involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-3-(pyrrolidin-1-YL)oxetane is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-pyrrolidin-1-yloxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJBUGXKSOUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(COC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolidine (7.4 g, 104 mmol) was slowly added at 0° C. to acetic acid (33 mL). 3-Oxetanone (1.5 g, 21 mmol) and trimethylsilyl cyanide (5.3 g, 52 mmol) were also added at 0° C. The reaction mixture was stirred at room temperature overnight and diluted with 100 mL dichloromethane. 32% sodium hydroxide solution was pH-9 (˜50 mL). The mixture was extracted twice with dichloromethane. The combined organic phases were dried on sodium sulfate, filtered and carefully evaporated. Purification of the residue by flash chromatography on silica gel (dichloromethane/methanol 1:0→19:1) yielded 3-pyrrolidin-1-yl-oxetane-3-carbonitrile as a light yellow oil (3.22 g, contains 19% dichloromethane, 92%), MS: m/e=153.1 [(M+H)+].
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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